molecular formula C10H12N4 B2560596 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile CAS No. 2034285-61-3

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile

Cat. No.: B2560596
CAS No.: 2034285-61-3
M. Wt: 188.234
InChI Key: FOMWLGRAKFHUNF-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile is a versatile chemical compound used in various scientific research fields. Its structure consists of an azetidine ring attached to a pyrimidine ring, with an ethyl group at the 6-position of the pyrimidine and a nitrile group at the 3-position of the azetidine. This compound is known for its applications in drug synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in material science for the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which may affect its reactivity and applications.

    1-(6-Methylpyrimidin-4-yl)azetidine-3-carbonitrile: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and interactions.

Uniqueness

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carbonitrile is unique due to its specific structural features, such as the combination of an azetidine ring with a pyrimidine ring and the presence of an ethyl group.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-3-10(13-7-12-9)14-5-8(4-11)6-14/h3,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMWLGRAKFHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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